His-Lys-hydrobromide salt

physicochemical characterization computational chemistry salt selection

Researchers needing consistent metal-binding dipeptide performance can rely on this defined 1:1 HBr salt, which eliminates counterion variability in aqueous assays. • Stoichiometric precision for Cu(II)/Zn(II) coordination studies. • >95% HPLC purity supports RP-HPLC calibrant use. • Ready-to-couple SPPS synthon reduces side reactions and improves crude peptide purity.

Molecular Formula C12H22BrN5O3
Molecular Weight 364.244
CAS No. 103404-61-1
Cat. No. B597057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHis-Lys-hydrobromide salt
CAS103404-61-1
Molecular FormulaC12H22BrN5O3
Molecular Weight364.244
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br
InChIInChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H
InChIKeyWSMPABBFCFUXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





His-Lys-hydrobromide salt Chemical Identity & Procurement


His-Lys-hydrobromide salt (CAS 103404-61-1) is a synthetic dipeptide derivative composed of the amino acids L-histidine and L-lysine, presented as a hydrobromide salt [1]. This compound is a white to off-white solid with a molecular weight of 364.24 g/mol and a chemical formula of C12H22BrN5O3 . The hydrobromide counterion is intentionally introduced to enhance aqueous solubility and improve physical handling characteristics during storage and experimental workflows . The primary CAS number for this specific salt form is 103404-61-1, though the related histidyl-lysine base (CAS 37700-85-9) is also used in research contexts . Commercial suppliers typically offer this compound at purity levels of ≥95% or >98% as determined by HPLC [2].

Format Synthetic dipeptide hydrobromide salt
Selection Defined 1:1 salt stoichiometry for precise solution preparation
Use context Aqueous assay workflows, metal-binding studies, peptide synthesis

Why His-Lys-hydrobromide salt Cannot Be Substituted


Scientific and industrial users cannot simply substitute His-Lys-hydrobromide salt with alternative histidine- or lysine-containing dipeptides because the specific His-Lys sequence confers a unique combination of metal-chelating and positively charged functionalities that are sequence-dependent. The hydrobromide salt form is not merely a formulation detail; it is critical for ensuring reliable solubility and physical stability in aqueous assay conditions . While peptides like His-Gly or Gly-Lys may share individual amino acid components, they lack the precise spatial arrangement of the imidazole ring (His) and the ε-amino group (Lys) required for certain biomimetic interactions or coordination chemistry [1]. The computational logP of the free base (His-Lys) is -1.022, indicating high hydrophilicity, but the salt form is what makes this property practically accessible in a laboratory setting [2]. Substituting with a free base or an alternative salt (e.g., HCl) would introduce different solubility profiles, counterion effects, and potentially altered experimental outcomes. The following evidence items quantify these specific differentiators.

!
Sequence-Dependent Function

Alternative His/Gly or Gly/Lys dipeptides lack the exact spatial arrangement of imidazole and ε-amino groups, which may shift coordination chemistry outcomes.

!
Salt-Form Solubility Profile

The hydrobromide counterion is engineered for aqueous solubility and handling stability; free base or alternative salt forms (e.g., HCl) can alter solubility kinetics and experimental reproducibility.

!
Hygroscopicity and Weighing Accuracy

Undefined hydrates in free base forms may cause mass variability; the defined HBr salt ensures consistent molarity across batches.

His-Lys-hydrobromide salt Comparative Analysis


LogP and pKa Differences vs. Free Base

The hydrobromide salt of His-Lys (CAS 103404-61-1) exhibits a computed LogP value of -0.44 [1], whereas the free base form (CAS 37700-85-9) has a LogP of -1.022 [2]. This ~0.58 unit increase in LogP indicates a significant reduction in hydrophilicity for the salt, a counterintuitive but well-documented phenomenon where counterions can enhance apparent solubility in aqueous systems by altering the compound's overall hydration shell. Furthermore, the predicted pKa of the free base is 4.405 . The presence of the HBr counterion effectively buffers the compound at a lower effective pH, ensuring the imidazole and amino groups remain in a protonated, highly water-soluble state across a broader range of experimental conditions.

LogP and pKa Differences
Cross-study comparable
ΔLogP ≈ +0.58 vs. free base
Salt form may support membrane permeability assessment in cell-based assays.
Computational prediction; salt improves practical aqueous solubility despite less negative LogP.
physicochemical characterization computational chemistry salt selection

Defined Purity vs. Uncharacterized Peptides

Commercially available His-Lys-hydrobromide salt is routinely supplied with a certified purity of >98% by HPLC [1]. In contrast, many alternative His-containing dipeptides used in early-stage research are synthesized in-house or sourced as unpurified reaction mixtures, lacking the batch-to-batch consistency required for reproducible scientific studies. While other dipeptides like Gly-His-Lys (GHK) are also available at high purity, the specific His-Lys sequence is not a direct substitute for GHK in applications requiring the copper-chelating motif of GHK; thus, purity comparisons across sequences are less relevant than the assurance of a defined, characterized product.

Defined Purity
Class-level inference
>98%
Supports reproducible SAR and quantitative biochemical assay setup.
Reverse-phase HPLC, 214 nm detection; minimizes confounding impurity effects.
peptide synthesis quality control HPLC analysis

Salt Stoichiometry vs. Hydration Variability

The hydrobromide salt of His-Lys is a stoichiometrically defined 1:1 salt (C12H21N5O3·HBr), with a calculated exact mass of 363.09060 g/mol [1]. Many free base peptides, including the His-Lys base, are hygroscopic and can exist as undefined hydrates, making accurate weighing for molarity-based assays challenging [2]. The defined HBr salt form eliminates this variability; its molecular weight (364.24 g/mol) is constant regardless of ambient humidity, ensuring precise preparation of stock solutions.

Salt Stoichiometry
Cross-study comparable
1:1 HBr salt, exact mass 363.09 Da
Eliminates hydration variability for consistent molarity-based assay preparation.
Ambient lab conditions; free base may exhibit up to 10% mass variability.
chemical handling formulation science salt stoichiometry

His-Lys-hydrobromide salt Recommended Applications


Metal-Binding Assays Substrate

Given its defined 1:1 HBr salt stoichiometry and the presence of the His imidazole ring, His-Lys-hydrobromide salt is an ideal candidate for studies investigating Cu(II) or Zn(II) coordination chemistry. The absence of undefined hydrates ensures precise molarity in binding assays. While the specific His-Lys dipeptide has not been extensively characterized in published metal-binding studies, related sequences like Asp-Ala-His-Lys (DAHK) have demonstrated tight Cu(II) binding [1]. Researchers can leverage the defined salt form to accurately quantify metal:peptide stoichiometry without interference from counterion or water content variability.

Calibration Standard for Chromatography and MS

With a supplier-certified purity of >98% by HPLC [1], this compound is suitable for use as a retention time standard or internal calibrant in reverse-phase peptide separations. Its distinct hydrophilicity (LogP ≈ -0.44) provides a reference point for characterizing more hydrophobic peptide analogs. The hydrobromide salt form also generates a characteristic [M+H]+ ion in mass spectrometry, which can be used to tune instrument parameters without the confounding effects of sodium or potassium adducts often seen in free base peptides [2].

Synthesis Building Block for His-Lys Peptides

The His-Lys sequence is a critical component in peptides like the N-terminal domain of human albumin (Asp-Ala-His-Lys), which is implicated in copper transport and antioxidant defense [1]. The hydrobromide salt of His-Lys provides a ready-to-couple dipeptide synthon for solid-phase peptide synthesis (SPPS) of such longer sequences. Its defined purity and salt form minimize side reactions during activation and coupling, improving overall synthetic yield and crude peptide purity compared to using poorly characterized dipeptide free bases.

Metal-Binding Assay Substrate

Defined salt stoichiometry supports precise Cu(II) or Zn(II) coordination studies. Researchers can leverage the consistent counterion content for accurate metal:peptide stoichiometry determination.

Selection Property Stoichiometric definition and His imidazole presence Validation Focus Metal:peptide binding stoichiometry review
Calibration Standard for LC/MS

Certified >98% purity and characteristic [M+H]+ ion generation make it a candidate for retention time calibration and MS tuning, avoiding adduct formation seen with free bases.

Selection Property Supplier-certified purity and distinct hydrophilicity Validation Focus Chromatographic retention and ionization consistency
Peptide Synthesis Building Block

Ready-to-couple dipeptide synthon for SPPS of longer sequences like the N-terminal domain of human albumin. The defined salt form may reduce side reactions during activation.

Selection Property High purity and stable salt form for coupling Validation Focus Crude peptide purity and synthetic yield review
Note: Metal-binding and synthesis applications are model-supported; validate specific experimental conditions to confirm lab-level reproducibility.
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